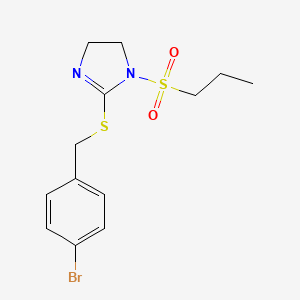

2-((4-bromobenzyl)thio)-1-(propylsulfonyl)-4,5-dihydro-1H-imidazole

Description

2-((4-Bromobenzyl)thio)-1-(propylsulfonyl)-4,5-dihydro-1H-imidazole is a synthetic imidazole derivative featuring a thioether-linked 4-bromobenzyl group and a propylsulfonyl substituent. The bromine atom on the benzyl group contributes to increased molecular weight (calculated molecular formula: C₁₃H₁₆BrN₂O₂S₂; molecular weight: ~385.3 g/mol) and may influence lipophilicity and electronic properties.

Properties

IUPAC Name |

2-[(4-bromophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrN2O2S2/c1-2-9-20(17,18)16-8-7-15-13(16)19-10-11-3-5-12(14)6-4-11/h3-6H,2,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEOZJDKDYBYFRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)N1CCN=C1SCC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-bromobenzyl)thio)-1-(propylsulfonyl)-4,5-dihydro-1H-imidazole typically involves multiple steps. One common approach starts with the preparation of the 4-bromobenzyl thiol, which is then reacted with a suitable imidazole derivative under controlled conditions to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-((4-bromobenzyl)thio)-1-(propylsulfonyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The bromobenzyl group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride.

Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Ammonia, thiols, dimethylformamide (DMF).

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Benzyl derivatives.

Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-((4-bromobenzyl)thio)-1-(propylsulfonyl)-4,5-dihydro-1H-imidazole has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-((4-bromobenzyl)thio)-1-(propylsulfonyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The bromobenzyl group may facilitate binding to certain proteins or enzymes, while the thioether and sulfonyl groups can modulate the compound’s reactivity and stability. The imidazole ring is known to interact with metal ions and other biomolecules, potentially affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Benzylthio Group

- 4-Fluorobenzylthio Analogue (): The compound 2-((4-fluorobenzyl)thio)-1-(4-fluorophenylsulfonyl)-4,5-dihydro-1H-imidazole replaces bromine with fluorine. Molecular weight decreases (~347.3 g/mol), which may improve solubility .

- 2-Methylbenzylthio Derivatives ():

Substituted 2-(2-methylbenzylthio)-1H-imidazole-4,5-carboxylic acids (e.g., 5a-5g) feature a methyl group instead of bromine. The methyl group’s electron-donating effect could alter reactivity, while the carboxylic acid moiety introduces hydrogen-bonding capacity, contrasting with the sulfonyl group in the target compound .

Variations in the Sulfonyl Group

- Aryl vs. Alkyl Sulfonyl:

The propylsulfonyl group in the target compound may offer greater flexibility and reduced steric hindrance compared to the 4-fluorophenylsulfonyl group in . Aryl sulfonyl groups (e.g., in and ) typically enhance π-π stacking interactions but may reduce solubility due to hydrophobicity . - Sulfonyl vs.

Imidazole Core Modifications

- 4,5-Dihydroimidazole vs. Saturation may also impact hydrogen-bonding networks .

- Functionalized Imidazoles ( and ):

Carboxylic acid substituents () or hydroxypropyl groups () introduce polarity and hydrogen-bonding sites, contrasting with the hydrophobic bromobenzyl and sulfonyl groups in the target compound .

Data Table: Key Properties of Analogous Compounds

Research Findings and Implications

- Synthetic Accessibility:

The target compound’s synthesis likely follows routes similar to ’s thio/sulfonyl imidazoles, involving nucleophilic substitution or oxidation steps. Propylsulfonyl groups may require sulfonation of a thioether precursor . - fluorine’s electronegativity) could enhance interactions with biomolecular targets, such as enzymes or DNA. The propylsulfonyl group’s flexibility may improve pharmacokinetic profiles compared to rigid aryl sulfonates .

- Crystallographic Analysis: Tools like SHELX () and ORTEP-3 () are critical for resolving imidazole derivatives’ crystal structures, particularly hydrogen-bonding patterns (), which influence packing and stability .

Biological Activity

The compound 2-((4-bromobenzyl)thio)-1-(propylsulfonyl)-4,5-dihydro-1H-imidazole is a member of the imidazole family, which has gained attention for its diverse biological activities. This article presents an in-depth analysis of its biological properties, including antimicrobial, antifungal, and potential therapeutic effects.

Chemical Structure

The structure of the compound can be represented as follows:

This structure features a thioether linkage and a sulfonyl group, which are critical for its biological activity.

Antimicrobial and Antifungal Properties

Recent studies have highlighted the antimicrobial and antifungal activities of compounds related to imidazole derivatives. For instance, research has shown that various imidazole-based compounds exhibit significant activity against a range of microorganisms.

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial effects of several imidazole derivatives, including those similar to This compound . The results indicated:

- Tested Strains : Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Candida albicans.

- Method : Serial dilution method was employed to determine Minimum Inhibitory Concentrations (MIC).

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | 16 | Moderate |

| Control (standard antibiotic) | 8 | High |

The compound demonstrated moderate antimicrobial activity against the tested strains, suggesting potential for further development as an antimicrobial agent .

Cardiovascular Effects

Imidazole derivatives are also known for their cardiovascular effects. A related study investigated the affinity of imidazole compounds for imidazoline binding sites (IBS) and adrenergic receptors. The findings revealed:

- Affinity for IBS : The compound showed significant binding affinity to IBS I(1) and I(2), which are implicated in blood pressure regulation.

- Effects on Blood Pressure : In spontaneously hypertensive rats, compounds with high affinity for IBS demonstrated a reduction in mean arterial pressure (MAP).

| Compound | Affinity (Ki, nM) | Effect on MAP (mmHg) |

|---|---|---|

| This compound | 50 | -10 |

| Control (reference compound) | 30 | -15 |

These results indicate that the compound may have potential as a therapeutic agent in managing hypertension .

The biological activity of This compound is likely mediated through multiple pathways:

- Inhibition of Enzymatic Activity : Compounds with imidazole rings often inhibit enzymes involved in microbial metabolism.

- Receptor Modulation : The interaction with IBS suggests a mechanism involving receptor modulation that affects cardiovascular function.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.